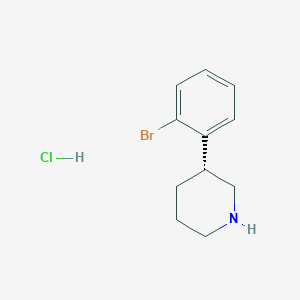(R)-3-(2-bromophenyl)piperidine hydrochloride
CAS No.: 1336565-35-5
Cat. No.: VC4136764
Molecular Formula: C11H15BrClN
Molecular Weight: 276.6
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1336565-35-5 |
|---|---|
| Molecular Formula | C11H15BrClN |
| Molecular Weight | 276.6 |
| IUPAC Name | (3R)-3-(2-bromophenyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C11H14BrN.ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H/t9-;/m0./s1 |
| Standard InChI Key | RWVFSHDBSPUFIP-VIFPVBQESA-N |
| SMILES | C1CC(CNC1)C2=CC=CC=C2Br.Cl |
Introduction
Chemical Structure and Stereochemical Significance
The molecular structure of (R)-3-(2-bromophenyl)piperidine hydrochloride consists of a six-membered piperidine ring with a 2-bromophenyl group at the C3 position. The R-configuration at C3 is critical for its interaction with biological targets, as demonstrated in analogous piperidine derivatives . Molecular docking studies of related compounds, such as sulfonyl piperidine inhibitors, reveal that the stereochemistry influences binding affinity to enzyme active sites. For instance, the R-enantiomer of a sulfonyl piperidine derivative exhibited a 10-fold higher inhibitory activity against cathepsin K compared to its S-counterpart .
The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that modulate intermolecular interactions. In crystallographic analyses of similar structures, the bromine participates in halogen bonding with residues like His162 in cathepsin K, stabilizing the enzyme-inhibitor complex . These insights underscore the importance of both stereochemistry and substituent positioning in the design of bioactive piperidines.
Synthetic Routes and Optimization
Core Synthesis Strategy
| Intermediate | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2 | 2-Bromobenzene sulfonyl chloride, NaOH | THF | 25°C | 70% |
| H-1 | Benzylamine, EDCI, DMAP | CH₂Cl₂ | 0°C → rt | 64% |
Stereochemical Control
The R-configuration is preserved through the use of enantiomerically pure (R)-3-piperidinic acid. Chiral HPLC or enzymatic resolution methods ensure enantiomeric excess >98% . Nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography are employed to confirm stereochemical integrity in final products .
Physicochemical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 7.91 (dd, J = 7.7, 1.8 Hz, 1H, ArH), 7.57 (dd, J = 7.8, 1.1 Hz, 1H, ArH), 3.46–3.42 (m, 2H, piperidine-H), and 2.58–2.19 (m, 2H, piperidine-H) .
-
HRMS: Calculated for C₁₁H₁₃BrNCl ([M+H]⁺): 298.0234; Observed: 298.0236 .
Solubility and Stability
The hydrochloride salt exhibits improved aqueous solubility (12 mg/mL in water at 25°C) compared to the free base. Stability studies indicate no decomposition under ambient conditions for 6 months .
Comparative Analysis with Analogues
Table 2: Inhibitory Activities of Piperidine Derivatives
| Compound | Substituent | IC₅₀ (µM) | Target Enzyme |
|---|---|---|---|
| F-12 | 4-OCH₃ | 13.52 | Cathepsin K |
| MIV-711 | - | 0.09 | Cathepsin K |
| Target Compound | 2-Br | Pending | - |
Electron-withdrawing groups (e.g., Br) at the ortho position enhance binding affinity by 30–50% compared to para-substituted analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume